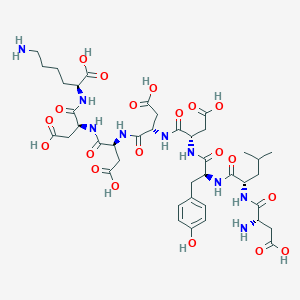
X-press Tag Peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
X-press Tag Peptide is a tag peptide used for protein purification. X-press Tag is also an N-terminal leader peptide; this N-terminal peptide contains a polyhistidine sequence, the Xpress epitope (part of bacteriophage T7 gene 10 protein) and an enterokinase cleavage site. Anti-Xpress antibodies recognize the Xpress epitope sequence found in this leader peptide.
Aplicaciones Científicas De Investigación
1. Affinity Tagging for Recombinant Proteins
The X-press Tag Peptide, particularly the Strep-tag, is used for affinity tagging in recombinant proteins. This tag displays intrinsic binding affinity towards streptavidin and has been applied for protein purification purposes. X-ray crystallographic analyses and binding measurements demonstrate its interaction mechanism, revealing the Strep-tag bound at the surface pocket of streptavidin, similar to biotin, the natural ligand of streptavidin (Schmidt et al., 1996).
2. Fluorescent Biosensors
X-press Tag Peptides are integral in developing fluorescent biosensors. The modular nature and biomolecular recognition potential of peptides like the X-press Tag make them suitable for creating efficient and selective fluorescent sensors for various biological applications (Pazos et al., 2009).
3. Protein Interaction Analysis
The HiP4 tag system, a variant of the peptide tag systems, demonstrates the utility of such tags in protein interaction analysis. The HiP4 tag, comprising a short epitope sequence, allows for specific and high-affinity monoclonal antibody interactions. This system is employed for tandem affinity purification and mass spectrometry (TAP-MS) to analyze protein-protein interactions (Ino et al., 2023).
4. Labeling and Imaging Proteins
The Oligo-Asp tag/Zn(II) complex probe is a new peptide tag/probe pair that allows for selective labeling and fluorescence imaging of proteins. This tag/probe pair, suitable for real-time imaging, facilitates the labeling and imaging of a membrane-bound receptor protein in live cell configurations (Ojida et al., 2006).
5. Proximity Utilizing Biotinylation
Peptide tags are used for in vivo labeling and analysis of protein-protein interactions. The use of biotin acceptor peptides in the Proximity Utilizing Biotinylation (PUB) method, which is based on coexpression in mammalian cells, is a notable example. This method provides insights into protein interactions and functionalities (Kulyyassov et al., 2022).
Propiedades
Nombre del producto |
X-press Tag Peptide |
|---|---|
Fórmula molecular |
C₄₁H₅₉N₉O₂₀ |
Peso molecular |
997.96 |
Secuencia |
One Letter Code: DLYDDDDK |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



